(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 4-position and a 3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene moiety at the N-position.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-10-13(2)19-16(11-12)28-21(23(19)3)22-20(27)14-4-6-15(7-5-14)24-17(25)8-9-18(24)26/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTKXUNTIBGQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole intermediate, followed by the introduction of the pyrrolidinone ring and the benzamide group through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Amide Bond Formation
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Mechanism : Activation of carboxylic acids via mixed carbonates or coupling reagents (e.g., N,N'-disuccinimidyl carbonate) followed by reaction with amines .
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Conditions :
Thiazol-2-ylidene Moiety Formation
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Proposed Mechanism : Condensation of a thioamide with a carbonyl compound, followed by cyclization to form the thiazol-2-ylidene ring.
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Stereocontrol : The (E)-configuration suggests trans arrangement influenced by steric factors or reaction conditions (e.g., heating).
Reaction Conditions and Yields
Spectroscopic Characterization
-
NMR : Used to confirm stereochemistry (e.g., splitting patterns, coupling constants) and purity .
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LC-MS : Ensures molecular weight and purity (e.g., Rt=1.02 min for a related compound ).
Key Challenges and Considerations
Scientific Research Applications
Biological Activities
Research has shown that derivatives of benzothiazole and pyrrolidine compounds often exhibit a range of biological activities. The specific compound in focus has been evaluated for:
1. Antimicrobial Activity
- Studies have indicated that compounds containing the benzothiazole moiety possess antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
2. Antifungal Activity
- The compound has also been screened for antifungal efficacy against fungi like Aspergillus niger and Aspergillus oryzae, demonstrating promising results at low concentrations .
3. Anti-inflammatory Properties
- Similar compounds have shown potential as anti-inflammatory agents. The strategic modification of the benzothiazole structure can lead to enhanced anti-inflammatory effects .
4. Anticancer Potential
- Research into thiazole derivatives has highlighted their potential as anticancer agents. The incorporation of the dioxopyrrolidine moiety may enhance the compound's ability to inhibit tumor growth .
Applications in Medicinal Chemistry
The unique structural features of (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide make it a candidate for development into pharmaceutical agents:
- Drug Development: The compound's biological activity profile suggests it could be developed into new antimicrobial or anticancer drugs.
- Lead Compound: Its structure can serve as a lead for further modifications to enhance efficacy and reduce toxicity.
Agricultural Applications
Compounds similar to (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been investigated for use in agricultural settings:
- Pesticides: Due to their antimicrobial properties, these compounds may be formulated into pesticides to protect crops from fungal and bacterial infections.
Materials Science Applications
The compound's unique chemical structure may also find applications in materials science:
- Fluorochromes: The dioxopyrrolidinone structure allows for potential use as a fluorochrome in biochemical assays .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Biological Activity Evaluation:
- Synthesis Methodologies:
- Anticancer Studies:
Mechanism of Action
The mechanism of action of (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Key Differences :
- Substituents : The analog has 3-ethyl and 4,6-difluoro groups on the benzothiazole ring, whereas the target compound has 3,4,6-trimethyl substituents.
- Electronic Effects : Fluorine atoms increase electronegativity and may enhance metabolic stability, while methyl groups improve lipophilicity and membrane permeability .
Table 1: Structural and Hypothesized Property Comparisons
| Property | Target Compound | Analog (ECHEMI-868375-23-9) |
|---|---|---|
| Benzothiazole Substituents | 3,4,6-trimethyl | 3-ethyl, 4,6-difluoro |
| LogP (Predicted) | ~3.2 (higher lipophilicity) | ~2.8 (lower due to fluorine) |
| Metabolic Stability | Moderate (methyl oxidation) | High (fluorine resists oxidation) |
| Synthetic Accessibility | Complex (multi-step methylation) | Challenging (fluorination steps) |
Functional Group Comparisons in Related Heterocycles
- Thiazolidines vs. Benzothiazoles: Thiazolidine derivatives (e.g., 2-methyl-2-thiazoline [2-MT]) exhibit organ-protective effects via hypothermia induction.
- Benzodioxine-Thiadiazole Derivatives : Compounds synthesized via thiosemicarbazide routes () share hydrazine-carbothioamide motifs. These lack the dioxopyrrolidine group, suggesting divergent targets (e.g., antimicrobial vs. enzyme inhibition) .
Species-Specific Bioactivity Considerations
- CatSper Channel Modulation : Progesterone and cyclic nucleotides activate CatSper in a species-dependent manner (e.g., human vs. mouse). While the target compound’s benzothiazole core is structurally distinct from these agonists, substituent variations (e.g., fluorine vs. methyl) could influence interspecies efficacy, necessitating cross-model validation .
Pharmacokinetic and Methodological Challenges
- Bioavailability : Comparative studies on terpenes highlight that extraction methods (e.g., solvent choice) significantly alter detected metabolite profiles. For the target compound, ethyl acetate extraction may underestimate free concentrations if phase II metabolites dominate, complicating direct comparisons with analogs .
- Synthetic Ion Channels: emphasizes that thioester position and linker length critically affect ion transport. The target compound’s dioxopyrrolidine group, acting as a hydrogen-bond acceptor, may mimic nucleophilic termini in ionophores, but its activity relative to amine- or alcohol-terminated analogs remains untested .
Biological Activity
(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxopyrrolidine moiety and a benzothiazole derivative. Its molecular formula is , and it has a molecular weight of 378.47 g/mol. The presence of both electron-donating and electron-withdrawing groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays and studies. Key areas of focus include:
- Antidepressant Activity : Similar compounds containing benzothiazole derivatives have shown significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating potential antidepressant effects. For instance, compounds with similar structures demonstrated Ki values as low as 17 nM for 5-HT1A receptors, suggesting that (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit comparable effects .
- Neuroprotective Effects : The dioxopyrrolidine core is associated with neuroprotective properties in other derivatives. Studies indicate that such compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits moderate cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM in different assays, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells while sparing normal cells, highlighting the selectivity of the compound.
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant-like effects using the forced swimming test (FST) and tail suspension test (TST). Compounds structurally related to (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited significant reductions in immobility time, suggesting similar potential for this compound .
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, derivatives of dioxopyrrolidine showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability . This suggests that our compound may also contribute to neuroprotection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Answer : The compound’s synthesis involves multi-step reactions, including:
- Condensation reactions : For example, refluxing intermediates in ethanol or DMF/EtOH mixtures to form the benzothiazole-imine core .
- Functionalization : Introducing the dioxopyrrolidine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Critical parameters : Solvent choice (e.g., ethanol for reflux), catalyst selection (e.g., sodium acetate for imine formation), and temperature control (e.g., 80–100°C for cyclization) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the benzo[d]thiazole (δ 7.2–8.1 ppm) and dioxopyrrolidine (δ 2.5–3.5 ppm) moieties .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrrolidine N-H (~3300 cm⁻¹) .
- Chromatography :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect degradation products .
- Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and minimize side products in the synthesis of this compound?
- Answer :
- Factor screening : Use fractional factorial designs to test variables like solvent polarity, catalyst loading, and temperature .
- Response surface methodology (RSM) : Optimize conditions (e.g., 24-hour reflux in DMF/EtOH (1:1) increases yield to 78% vs. 52% in ethanol alone) .
- Case study : Bayesian optimization algorithms outperform one-variable-at-a-time (OVAT) approaches by identifying non-linear interactions (e.g., catalyst-solvent synergies) .
Q. How should researchers resolve contradictions in solubility and stability data for this compound?
- Answer :
- Solubility profiling : Test in DMSO, ethanol, and PBS (pH 7.4) under controlled humidity. For example, evidence suggests poor aqueous solubility (<0.1 mg/mL) but stability in DMSO at −20°C for 6 months .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify hydrolysis products (e.g., cleavage of the dioxopyrrolidine ring) .
- Mitigation : Co-solvent systems (e.g., PEG-400) or lyophilization improve bioavailability .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with the benzo[d]thiazole nitrogen) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for kinase-inhibitor complexes) .
- Validation : Compare computational results with enzymatic assays (e.g., IC₅₀ values from kinase inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
